4,6-Difluoronicotinonitrile

Description

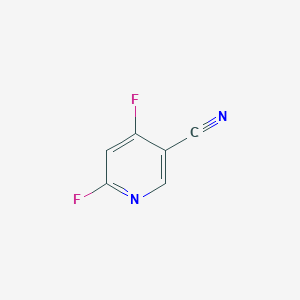

4,6-Difluoronicotinonitrile (CAS: 1804896-68-1) is a fluorinated pyridine derivative with the molecular formula C₆H₂F₂N₂ and a molecular weight of 140.09 g/mol. It is a nicotinonitrile analog featuring two fluorine atoms at the 4- and 6-positions of the pyridine ring and a nitrile group at the 3-position. Its commercial availability in milligram-to-gram quantities (e.g., from BLD Pharm Ltd. and GLPBIO) underscores its relevance in exploratory chemistry .

Properties

IUPAC Name |

4,6-difluoropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUGGVITUAMXFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804896-68-1 | |

| Record name | 4,6-difluoropyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoronicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method includes the reaction of 4,6-dichloronicotinonitrile with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, replacing chlorine atoms with fluorine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoronicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like potassium fluoride or sodium methoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as 4,6-dimethoxynicotinonitrile when using sodium methoxide.

Suzuki-Miyaura Coupling: Biaryl derivatives with various functional groups depending on the boronic acid used.

Scientific Research Applications

4,6-Difluoronicotinonitrile has a wide range of applications in scientific research:

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its role in the synthesis of novel therapeutic agents, including antiviral and anticancer drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,6-Difluoronicotinonitrile is primarily based on its ability to interact with various molecular targets through its fluorine atoms and nitrile group. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, in medicinal chemistry, it can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Nicotinonitrile derivatives exhibit diverse physicochemical and biological properties depending on their substitution patterns. Below is a detailed comparison of 4,6-difluoronicotinonitrile with structurally related compounds:

Substituent Effects on Electronic Properties

- This compound: Fluorine atoms at the 4- and 6-positions act as strong electron-withdrawing groups, enhancing the electrophilicity of the pyridine ring. This property is advantageous in cross-coupling reactions and as a precursor for metal-catalyzed transformations .

- 2-Methoxy-4,6-diphenylnicotinonitrile: The methoxy group at position 2 and phenyl groups at 4 and 6 introduce steric bulk and π-conjugation, leading to red-shifted fluorescence (emission in the visible range) and applications in organic light-emitting devices (OLEDs) .

- 4,6-Dimethyl-2-hydroxynicotinonitrile: Methyl groups (electron-donating) and a hydroxyl group (hydrogen-bonding) at positions 4, 6, and 2, respectively, reduce electrophilicity but improve solubility in polar solvents .

Key Differentiators of this compound

Electrophilicity : The dual fluorine substitution enhances reactivity in nucleophilic aromatic substitution compared to methyl- or phenyl-substituted analogs.

Thermal Stability : Fluorine atoms increase thermal stability, making it suitable for high-temperature reactions .

Versatility : Serves as a precursor for fluorinated heterocycles, which are underrepresented in drug discovery pipelines .

Biological Activity

4,6-Difluoronicotinonitrile (CAS Number: 1804896-68-1) is a fluorinated derivative of nicotinonitrile, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The unique electronic properties imparted by the fluorine atoms enhance its reactivity and selectivity as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine atoms and the nitrile group influence its binding affinity to enzymes and receptors, modulating cellular processes. For instance, it can act as an inhibitor for specific enzymes involved in disease pathways, which may lead to therapeutic effects in conditions such as cancer and viral infections.

Therapeutic Potential

Research indicates that this compound may serve as a precursor for bioactive compounds, particularly in the development of antiviral and anticancer drugs. Its unique structure allows for modifications that can enhance potency and selectivity compared to non-fluorinated analogs.

Comparative Analysis with Analog Compounds

To understand the significance of this compound in biological systems, it is essential to compare it with structurally similar compounds. Below is a comparative table highlighting key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,6-Dichloronicotinonitrile | Chlorine atoms instead of fluorine | Moderate enzyme inhibition; less selective than DFN |

| 4,6-Dimethoxynicotinonitrile | Methoxy groups | Lower potency; primarily used as a synthetic intermediate |

| 4,6-Dibromonicotinonitrile | Bromine atoms | Similar activity profile; less stability than DFN |

| This compound | Fluorine atoms | Higher potency; enhanced selectivity in therapeutic applications |

The presence of fluorine enhances the compound's electronic characteristics, leading to improved interactions with biological targets compared to other halogenated derivatives.

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on certain enzymes. For example:

- Enzyme Target : Horse liver alcohol dehydrogenase

- Inhibition Mechanism : Acts as a competitive inhibitor with a Ki value comparable to known inhibitors.

- Findings : Demonstrated significant inhibition in vitro, suggesting potential for developing treatments for alcohol-related disorders .

Antiviral Activity

In another study, this compound was evaluated for its antiviral properties against various viral strains:

- Virus Tested : Influenza virus

- Methodology : Cell culture assays were used to assess viral replication.

- Results : Showed promising antiviral activity with IC50 values indicating effective concentration ranges for therapeutic use.

Synthesis and Applications

The compound is also noted for its versatility in chemical synthesis:

- Reactions : Participates in nucleophilic substitution and cross-coupling reactions.

- Applications : Used as a building block in the synthesis of complex organic molecules aimed at pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.